molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1274619
CAS RN: 876721-10-7
M. Wt: 164.25 g/mol
InChI Key: IXSCLQGZEVLNPL-UHFFFAOYSA-N
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Description

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as IPP, is a heterocyclic organic compound. It is a bicyclic compound that contains a nitrogen and a pyrazine ring. The empirical formula is C10H16N2 and the molecular weight is 164.25 .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be represented by the SMILES string CC(C)C1NCCn2cccc12 . The InChI is 1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 .

Scientific Research Applications

Synthesis Techniques

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been the subject of various synthesis techniques. For example, He et al. (2011) developed a method for the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid. This technique was the first efficient method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities, showing broad applicability to various aldehydes and pyrrole derivatives (He et al., 2011). Similarly, Hu et al. (2018) emphasized the significance of the substituent and absolute configuration for medicinal efficacy, developing catalytic asymmetric methods for synthesizing chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu et al., 2018).

Antiarrhythmic Activity

Likhosherstov et al. (2003) focused on the synthesis and antiarrhythmic activity of 2-[(2'-hydroxy-2'-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. They developed new compounds that showed significant promise in antiarrhythmic activity (Likhosherstov et al., 2003).

Novel Synthesis Approaches

Gualandi et al. (2011) reported the synthesis of fused tricyclic oxazolidines from which 1,2-disubstituted 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines were obtained. The diastereoselectivity in their method was dependent on both the chiral auxiliary and the organometallic reagent used (Gualandi et al., 2011).

Electrochemical Reduction Applications

Armand et al. (1978) explored the electrochemical reduction of pyrido[2,3-b]pyrazines, leading to various dihydro derivatives including 1,2,3,4-tetrahydropyridopyrazines. Their work demonstrated the potential for using electrochemical methods in synthesizing and manipulating the structure of these compounds (Armand et al., 1978).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have been found to act as thrombin inhibitors , which prevent the formation of blood clots.

Biochemical Pathways

Given its potential role as a thrombin inhibitor , it may impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

If it acts as a thrombin inhibitor , it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as stroke and heart attack.

properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSCLQGZEVLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390164
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

876721-10-7
Record name 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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